molecular formula C9H10N4O B14435614 (Phenacylideneamino)guanidine CAS No. 76584-58-2

(Phenacylideneamino)guanidine

Cat. No.: B14435614
CAS No.: 76584-58-2
M. Wt: 190.20 g/mol
InChI Key: UBASBOVVRQEKIJ-WUXMJOGZSA-N
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Description

(Phenacylideneamino)guanidine is a compound that features a guanidine moiety linked to a phenacylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Phenacylideneamino)guanidine typically involves the reaction of phenacylidene derivatives with guanidine. One common method includes the reaction of phenacyl chloride with guanidine under basic conditions to form the desired product. The reaction is usually carried out in a polar solvent such as ethanol or methanol, and the reaction temperature is maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: (Phenacylideneamino)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

(Phenacylideneamino)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Phenacylideneamino)guanidine involves its interaction with specific molecular targets. The guanidine moiety can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenacylidene group may also participate in π-π interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound in scientific research .

Properties

CAS No.

76584-58-2

Molecular Formula

C9H10N4O

Molecular Weight

190.20 g/mol

IUPAC Name

2-[(E)-phenacylideneamino]guanidine

InChI

InChI=1S/C9H10N4O/c10-9(11)13-12-6-8(14)7-4-2-1-3-5-7/h1-6H,(H4,10,11,13)/b12-6+

InChI Key

UBASBOVVRQEKIJ-WUXMJOGZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)/C=N/N=C(N)N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C=NN=C(N)N

Origin of Product

United States

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